molecular formula C9H5BrClNO2S B1284009 4-Bromoisoquinoline-5-sulfonyl chloride CAS No. 127625-94-9

4-Bromoisoquinoline-5-sulfonyl chloride

Cat. No.: B1284009
CAS No.: 127625-94-9
M. Wt: 306.56 g/mol
InChI Key: DETHFQYKUHNJRY-UHFFFAOYSA-N
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Description

4-Bromoisoquinoline-5-sulfonyl chloride is a chemical compound with the molecular formula C9H5BrClNO2S and a molecular weight of 306.57 g/mol . It is a derivative of isoquinoline, featuring a bromine atom at the 4-position and a sulfonyl chloride group at the 5-position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Bromoisoquinoline-5-sulfonyl chloride typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of 4-bromoisoquinoline are reacted with chlorosulfonic acid under controlled conditions.

    Optimization: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

    Purification and Packaging: The final product is purified, dried, and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

4-Bromoisoquinoline-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Catalysts: Palladium catalysts for coupling reactions.

    Solvents: Organic solvents such as dichloromethane, toluene, or dimethylformamide.

Major Products Formed

Scientific Research Applications

4-Bromoisoquinoline-5-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Employed in the synthesis of bioactive compounds for biological studies.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromoisoquinoline-5-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives through substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroisoquinoline-5-sulfonyl chloride: Similar structure with a fluorine atom instead of bromine.

    5-Isoquinolinesulfonyl chloride: Lacks the halogen substituent at the 4-position.

Uniqueness

4-Bromoisoquinoline-5-sulfonyl chloride is unique due to the presence of both a bromine atom and a sulfonyl chloride group, which confer distinct reactivity and properties. The bromine atom can participate in additional reactions such as halogen-metal exchange, while the sulfonyl chloride group allows for versatile substitution reactions .

Properties

IUPAC Name

4-bromoisoquinoline-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO2S/c10-7-5-12-4-6-2-1-3-8(9(6)7)15(11,13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETHFQYKUHNJRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2C(=C1)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401281265
Record name 4-Bromo-5-isoquinolinesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401281265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127625-94-9
Record name 4-Bromo-5-isoquinolinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127625-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-isoquinolinesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401281265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromoisoquinoline-5-sulfonyl chloride
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Bromo-5-isoquinolylsulphonyl chloride may be obtained by the following process: a solution of 5-amino- 4-bromoisoquinoline (4.46 g) in concentrated hydrochloric acid (d=1.19) (44 cc) is cooled to -5° C. then is treated with a solution of sodium nitrite (1.93 g) in water (10 cc). The reaction mixture is stirred for 1 hour at 0° C. The solution obtained is poured into a saturated solution of sulphur dioxide in acetic acid (48 ml), to which has been added a solution of cuprous chloride (0.65 g) in water (5.6 cc). The reaction mixture is stirred until the evolution of gas has finished, and then is extracted with dichloromethane (2×100 cc). The organic phases are pooled, washed with water, dried over magnesium sulphate and concentrated. 4-Bromo-5-isoquino lylsulphonyl chloride (5.6 g) is obtained in the form of a yellow solid which is used as such in the subsequent syntheses.
Quantity
4.46 g
Type
reactant
Reaction Step One
Quantity
44 mL
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reactant
Reaction Step One
Quantity
1.93 g
Type
reactant
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solvent
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48 mL
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cuprous chloride
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0.65 g
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reactant
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Quantity
5.6 mL
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solvent
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Synthesis routes and methods III

Procedure details

4-Bromo-5-isoquinolinesulphonyl chloride may be obtained in the following manner: a solution of 5-amino-4-bromoisoquinoline (4.46 g) in hydrochloric acid (d=1.19) (44 cc) is cooled to -5° C. and then treated with a solution of sodium nitrite (1.93 g) in water (10 cc). The reaction mixture is stirred for 1 hour at 0° C. The solution obtained is poured into a saturated solution of sulphur dioxide in acetic acid (48 cc) to which a solution of cuprous chloride (0.65 g) in water (5.6 cc) has been added. The reaction mixture is stirred until the gaseous evolution has ceased and is then extracted with dichloromethane (2×100 cc). The organic phases are combined, washed with water, dried over magnesium sulphate and concentrated. 4-Bromo-5-isoquinolinesulphonyl chloride (5.6 g) is obtained in the form of a yellow solid, which is used without further treatment in the subsequent syntheses.
Quantity
4.46 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
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0 (± 1) mol
Type
reactant
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[Compound]
Name
cuprous chloride
Quantity
0.65 g
Type
reactant
Reaction Step Three
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48 mL
Type
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Reaction Step Three
Name
Quantity
5.6 mL
Type
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Reaction Step Three

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